Cyclopentane, 1-butyl-2-propyl-

Description

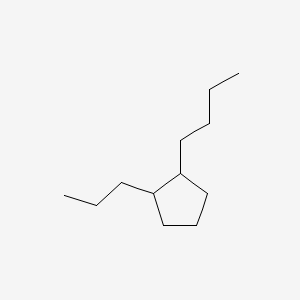

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-50-2 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-butyl-2-propylcyclopentane |

InChI |

InChI=1S/C12H24/c1-3-5-8-12-10-6-9-11(12)7-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

WYTQXVUYUANSKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCC1CCC |

Origin of Product |

United States |

Contextual Background of Substituted Cyclopentanes in Contemporary Organic Chemistry Research

Significance of Cyclopentane (B165970) Derivatives as Structural Motifs

Cyclopentane rings are ubiquitous structural motifs found in a wide range of biologically active natural products and pharmaceuticals. acs.org Their importance is underscored by their presence in steroids, prostaglandins, and various alkaloids and terpenes. The cyclopentane framework provides a compact and conformationally constrained structure that can effectively present substituents in well-defined spatial orientations, which is crucial for molecular recognition and biological activity. The development of synthetic methods to construct and functionalize these five-membered rings is a highly valuable endeavor in synthetic organic chemistry, as it facilitates the creation of complex carbon frameworks. acs.orgacs.org For instance, the sugar ribose, a fundamental component of DNA and RNA, features a five-membered ring, highlighting the significance of this scaffold in biological systems. libretexts.org

The inherent strain in some cyclopentane derivatives can also be harnessed for synthetic purposes. While cyclopentane itself has relatively low ring strain compared to cyclopropane (B1198618) and cyclobutane, the introduction of substituents can modulate this strain, influencing the molecule's reactivity and conformation. libretexts.orglibretexts.org This controlled manipulation of ring strain and conformation is a key strategy in the design of novel catalysts and materials.

Stereochemical Complexity in 1,2-Disubstituted Cyclopentane Systems

The stereochemistry of 1,2-disubstituted cyclopentanes is a critical aspect that significantly influences their physical and biological properties. Due to the restricted rotation around the carbon-carbon bonds within the ring, these compounds can exist as stereoisomers, namely cis and trans isomers. fiveable.me In the case of 1,2-disubstituted cyclopentanes where the two substituents are different, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. chemistryschool.net

Overview of Research Trends in Cyclopentane Annulation and Functionalization

The construction of the cyclopentane ring, known as cyclopentane annulation, and the subsequent introduction of functional groups are active areas of research in organic synthesis. acs.org A variety of methods have been developed for the annulation of a five-membered ring onto existing molecular frameworks. acs.org One notable approach is the Danheiser annulation, which involves the reaction of an α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid to form a trialkylsilylcyclopentene. jakami.de Other strategies include [3+2] cycloadditions, which have been effectively used to synthesize cyclopentenes through photocatalysis, showcasing a departure from traditional electrophilic behavior of vinyl diazo compounds. nih.gov

Recent research has also focused on the direct functionalization of C-H bonds in cycloalkanes, which offers a more atom-economical and efficient route to substituted derivatives. nih.gov For instance, methods for the transannular γ-C–H arylation of cycloalkane carboxylic acids have been developed, enabling the synthesis of functionalized carbocycles with high site- and diastereoselectivity. nih.gov These advanced synthetic methodologies are crucial for accessing novel cyclopentane derivatives with potential applications in medicinal chemistry and materials science. The development of stereoselective catalytic processes that can control the relative and absolute stereochemistry of multiple stereocenters in a single step is a particularly significant trend. organic-chemistry.org

Chemical Compound Information

| Compound Name |

| Cyclopentane, 1-butyl-2-propyl- |

| 1α-Butyl-2β-propylcyclopentane |

| (R,R)-10 |

| Ribose |

| α-hydroxymethylenecyclobutane |

| (E)-ethylidenecyclobutanol |

| α-hydroxy ketone |

| 2-arylpropylsulfonamides |

Chemical Properties of Cyclopentane, 1-butyl-2-propyl-

| Property | Value | Source |

| Molecular Formula | C12H24 | chembk.comnih.govepa.gov |

| Molar Mass | 168.32 g/mol | chembk.comnih.gov |

| Density (Predicted) | 0.788 ± 0.06 g/cm³ | chembk.com |

| Boiling Point (Predicted) | 215.4 ± 7.0 °C | chembk.com |

| CAS Number | 62199-50-2 | chembk.comnih.gov |

| IUPAC Name | 1-butyl-2-propylcyclopentane | nih.gov |

Synthetic Methodologies for 1,2 Disubstituted Cyclopentanes and Analogs

Regio- and Stereoselective Construction of the Cyclopentane (B165970) Ring

The precise construction of the cyclopentane ring, particularly with substituents at the 1 and 2 positions, is a significant challenge in organic synthesis. Researchers have developed several powerful methods to control both the region of the molecule where reactions occur (regioselectivity) and the spatial orientation of the resulting bonds (stereoselectivity).

Epoxide Ring Opening Reactions for Aminocyclopentane Synthesis

A viable strategy for creating aminocyclopentane derivatives involves the ring-opening of cyclopentane epoxides. The success and stereochemical outcome of this reaction are highly dependent on the nature of the substituents on the nitrogen atom of the epoxide precursor and the orientation of the oxirane ring itself. beilstein-journals.org

For instance, studies on N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes have shown that different nucleophilic reagents can lead to varied products. When (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane is treated with amines, a mixture of products resulting from nucleophilic attack at both the C1 and C2 positions of the epoxide is formed. beilstein-journals.orgnih.gov In contrast, using a precursor with less bulky substituents on the nitrogen, such as (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane, directs the reaction to yield predominantly the C1 adduct. beilstein-journals.orgnih.gov

The choice of catalyst also plays a crucial role. Base-catalyzed aminolysis of certain epoxides results mainly in C1 adducts through a trans-diaxial opening of the epoxide ring. beilstein-journals.org However, employing a Lewis acid catalyst can alter the reaction pathway, proceeding through an aziridinium intermediate to yield different diaminocyclopentanols. beilstein-journals.org The regioselectivity of these reactions can be optimized by carefully selecting the reaction conditions, such as the catalyst and solvent. beilstein-journals.orgnih.gov For example, using zinc perchlorate under solvent-free conditions has proven effective. beilstein-journals.orgnih.gov

| Epoxide Precursor | Nucleophile | Catalyst | Major Product | Reference |

| (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane | Amines | - | Mixture of C1 and C2 adducts | beilstein-journals.orgnih.gov |

| (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane | Amines | - | C1 adduct | beilstein-journals.orgnih.gov |

| Epoxides 6a,b | Morpholine | Base | C1 adducts (1,2-anti-2,3-anti) | beilstein-journals.org |

| Epoxides 6a,b | Amines | Lewis Acid | Diaminocyclopentanols (via aziridinium intermediate) | beilstein-journals.org |

Organocatalytic Tandem Conjugate Addition/α-Alkylation Strategies

Organocatalysis provides a powerful tool for the enantioselective synthesis of complex molecules. One such strategy involves a cascade or tandem reaction sequence initiated by the conjugate addition of an enamine to an electron-deficient olefin, followed by an intramolecular α-alkylation.

This approach has been successfully applied to the synthesis of polysubstituted cyclopentanones. The reaction between α,β-unsaturated aldehydes and a β-keto ester containing a highly electron-deficient olefin unit can be catalyzed by O-TMS-protected diphenylprolinol. acs.org This process facilitates a double Michael addition cascade, leading to the formation of a cyclopentanone (B42830) ring with four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.org The mechanism of such organocatalytic preparations of substituted cyclopentanes has been studied to understand the high stereoselectivity observed. researchgate.net

Rhodium Carbene-Initiated Domino Sequences for Stereogenic Center Formation

Rhodium-catalyzed reactions offer a highly efficient method for constructing cyclopentane rings with multiple stereocenters. A notable example is the reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols, which generates cyclopentanes bearing four new stereogenic centers with exceptional levels of stereoselectivity (99% enantiomeric excess and >97:3 diastereomeric ratio). nih.govnih.gov

This transformation proceeds through a complex carbene-initiated domino sequence involving five distinct steps:

Rhodium-bound oxonium ylide formation

nih.govnih.gov-sigmatropic rearrangement

Oxy-Cope rearrangement

Enol-keto tautomerization

Intramolecular carbonyl ene reaction nih.govnih.gov

This convergent strategy allows for the formation of three new bonds and the installation of four contiguous stereocenters in high yield, utilizing only a small amount of a chiral catalyst. nih.gov The versatility of this method allows for the introduction of various functional groups at three of the stereogenic centers by modifying the structures of the allyl alcohol and the vinyldiazoacetate. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Features | Reference |

| Vinyldiazoacetates | (E)-1,3-disubstituted 2-butenols | Chiral Rhodium Catalyst | Forms four stereocenters, 99% ee, >97:3 dr | nih.govnih.gov |

Lewis Acid Activated N-Heterocyclic Carbene Catalysis

The combination of N-heterocyclic carbene (NHC) catalysis with Lewis acids opens new avenues for the synthesis of highly substituted cyclopentanes. nih.govnih.gov NHCs can generate homoenolate equivalents from enals, which can then react with various electrophiles. nih.gov While initial attempts to react these homoenolates with β,γ-unsaturated α-ketoesters under standard NHC catalysis were unsuccessful, the addition of a Lewis acid was found to be essential. nih.gov

A cooperative catalysis strategy employing an NHC in combination with a Lewis acid like Ti(OiPr)₄ enables the annulation of enals with this new class of electrophiles. nih.gov The Lewis acid activates the electrophile, promoting the conjugate addition and facilitating the rapid assembly of highly substituted and functionalizable cyclopentanols containing four contiguous stereogenic centers with excellent diastereo- and enantioselectivity. nih.govnih.gov This dual activation approach has been shown to enhance reaction rates, yields, and even reverse facial selectivity in certain reactions. nih.govscispace.com

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement. For 1,2-disubstituted cyclopentanes, several enantio- and diastereoselective methods have been developed.

Enantio- and Diastereoselective Cyclization Reactions

The rhodium carbene-initiated domino sequence described earlier is a prime example of a highly enantio- and diastereoselective cyclization reaction. nih.govnih.gov By employing a chiral catalyst, this method provides a convergent route to cyclopentane carboxylates with excellent control over the stereochemistry of four new stereogenic centers. nih.gov A systematic study of this cascade reaction has detailed how to control the transfer of chirality in each of the four stereo-defining steps, leading to a highly stereoselective process. nih.govnih.gov

Other asymmetric strategies include the catalytic enantioselective double Michael addition reactions to form highly functionalized chiral cyclopentanes. nih.gov Furthermore, an efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been developed where key achiral 2,3-disubstituted cyclopentenones are reduced catalytically with high enantioselectivity. nih.gov Asymmetric hydrogenation of cyclopentene derivatives, prepared via Suzuki-Miyaura cross-coupling, has also been explored, achieving enantioselectivities of up to 88% ee. nih.gov

| Method | Key Features | Stereoselectivity | Reference |

| Rhodium Carbene Domino Sequence | Forms four contiguous stereocenters | 99% ee, >97:3 dr | nih.govnih.gov |

| Catalytic Double Michael Addition | Creates highly functionalized chiral cyclopentanes | High enantio- and diastereoselectivity | nih.gov |

| Asymmetric Reduction of Cyclopentenones | Produces 1,2,3-trisubstituted cyclopentanes | 89-96% ee | nih.gov |

| Asymmetric Hydrogenation | Forms cis-1,2-disubstituted cyclopentanes | Up to 88% ee | nih.gov |

Enzymatic Reduction for Chiral Building Blocks

The synthesis of chiral cyclopentanes, which are crucial intermediates for many biologically active molecules, often employs enzymatic reactions to establish stereocenters with high precision. Biocatalysis, particularly the use of enzymes like reductases, offers an efficient and environmentally friendly approach to producing enantiomerically pure building blocks.

Enzymatic reduction of prochiral cyclopentanone derivatives is a key strategy. For instance, the highly stereoselective enzymatic reduction of 2,2-disubstituted cyclodiketones can produce enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones. A subsequent enzymatic reduction of these hydroxyketones can yield 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with exceptional diastereomeric purity (>99% dr). This stepwise ketone reduction demonstrates the power of biocatalysis in the precise construction of complex chiral molecules.

The choice of enzyme and reaction conditions is critical for controlling the stereochemical outcome. Lipases are also widely used for the kinetic resolution of racemic mixtures of hydroxylated cyclopentenones, which are valuable precursors for compounds like prostanoids. These enzymes selectively acylate one enantiomer, allowing for the separation of the two. For example, lipases such as CAL-B and Amano PS have been shown to be highly selective toward the (R)-enantiomer of certain hydroxylated cyclopentenones.

Derivatization and Rearrangement Pathways of Cyclopentane Cores

Alkylation and Functionalization of Cyclopentane-1,2-diones

Cyclopentane-1,2-diones are versatile intermediates for the synthesis of substituted cyclopentane derivatives. Their high reactivity and keto-enol tautomerism make them excellent precursors for various functionalizations.

A key method for preparing 3-alkyl-cyclopentane-1,2-diones involves a multi-step process starting from esters of glutaric acid and oxalic acid. google.com The process includes:

Condensation: A dialkyl ester of glutaric acid is condensed with a dialkyl ester of oxalic acid in a polar aprotic solvent, in the presence of an alkali metal alkoxide. This forms a 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt. google.com

Alkylation: The resulting salt is then alkylated with an alkylating agent, such as an alkyl halide, to form a 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one. google.com

Hydrolysis and Decarboxylation: The solvent is removed, and the intermediate is hydrolyzed with a mineral acid to yield the final 3-alkyl-cyclopentane-1,2-dione. google.com

Furthermore, cyclopentane-1,2-dione (CPD) can undergo asymmetric organocatalytic Michael additions. For example, in the presence of a bifunctional squaramide catalyst, CPD reacts with alkylidene oxindoles to produce Michael adducts with high enantioselectivities. beilstein-journals.org This demonstrates the utility of CPD in forming complex, enantiomerically enriched scaffolds. beilstein-journals.org

| Reaction Type | Reagents | Intermediate | Final Product |

| Alkylation via Condensation | Dialkyl glutarate, Dialkyl oxalate, Alkali metal alkoxide, Alkyl halide | 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one | 3-alkyl-cyclopentane-1,2-dione |

| Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindole, Squaramide catalyst | Michael adduct | Chiral substituted cyclopentane |

Intramolecular Aldolizations and Skeletal Rearrangements in Dicarbonyl Cyclopentanes

Dicarbonyl compounds that contain a cyclopentane ring can undergo intramolecular aldol (B89426) reactions to form new cyclic products. chemistrysteps.com This reaction is particularly favorable when it leads to the formation of stable five- or six-membered rings. chemistrysteps.comfiveable.me For a dicarbonyl cyclopentane to cyclize via an aldol reaction, one carbonyl group forms an enolate that then acts as a nucleophile, attacking the other carbonyl carbon. chemistrysteps.com

For example, the base treatment of a 1,4-diketone like 2,5-hexanedione results in a cyclopentenone product. openstax.org The mechanism is reversible, and the final product is determined by thermodynamic stability. openstax.org The relatively strain-free five-membered ring of the cyclopentenone is significantly more stable than other possible strained ring structures, making it the exclusive product. openstax.org

Skeletal rearrangements are also a known pathway in the synthesis and modification of cyclopentane rings. oregonstate.edu For instance, the fragmentation of a cyclobutane ring fused to another ring system can induce a skeletal rearrangement to form a cyclopentane core. oregonstate.edu While specific studies on the rearrangement of 1-butyl-2-propyl-cyclopentane are not detailed, the general principle of skeletal rearrangement of substituted cyclopentane ions has been observed in mass spectrometry studies. acs.org

Transannular C-H Functionalization of Cycloalkane Carboxylic Acids

Directly functionalizing carbon-hydrogen (C-H) bonds is a powerful strategy for modifying carbocyclic scaffolds like cyclopentane. nih.gov Transannular C-H functionalization, where a C-H bond on one side of the ring is functionalized by a reaction center on the other, presents a significant challenge due to the strain involved in the required palladacycle intermediates. nih.govresearchgate.net

Recent advances have overcome these challenges through the development of specific ligand classes that enable the transannular γ-methylene C-H arylation of small- to medium-sized cycloalkane carboxylic acids, including those with cyclopentane rings. nih.govresearchgate.net

Two key classes of ligands facilitate this transformation:

Quinuclidine-pyridones (L1, L2): These enable the γ-arylation of cyclopentane to cyclooctane carboxylic acids. nih.govsubstack.com

Sulfonamide-pyridones (L3): Used in combination with a monodentate pyridone (L4), these ligands can achieve transannular arylation of more strained rings like cyclobutanes via a double C-H activation mechanism. nih.gov

These reactions exhibit excellent regioselectivity, favoring the γ-position even when multiple β-C-H bonds are present. nih.govsubstack.com This methodology represents a major step toward the "molecular editing" of saturated carbocycles, which are important scaffolds in medicinal chemistry. nih.gov

| Ligand Class | Ring Size | Selectivity | Key Feature |

| Quinuclidine-pyridones (L1, L2) | Cyclopentane to Cyclooctane | Excellent γ-regioselectivity | Overcomes strain in transannular C-H palladation |

| Sulfonamide-pyridones (L3) | Cyclobutane | γ-selective | Proceeds via double C-H activation |

Stereoselective Olefination Strategies for Building Blocks

The creation of carbon-carbon double bonds (olefination) with specific stereochemistry is fundamental to building complex molecular architectures from cyclopentane blocks. While direct olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions are standard, other stereoselective strategies involving electrophilic additions to existing cyclopentenes are also crucial.

The stereochemical outcome of electrophilic additions to substituted cyclopentenes is influenced by allylic and homoallylic substituents. nih.gov Studies on mono-, di-, and trisubstituted cyclopentenes show that trans-vicinal additions typically favor a syn-selective approach of the electrophile to the double bond. nih.govfigshare.com For example, the addition of reagents like HOBr, HOCl, and dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to functionalized cyclopentenes proceeds predictably with syn selectivity, often yielding a single product. nih.gov This control over stereoselectivity is vital for constructing highly substituted cyclopentanes. nih.gov

Furthermore, palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters can produce substituted cyclopentenes with high diastereoselectivity. organic-chemistry.org Another approach involves the rhodium-catalyzed reaction of vinyldiazoacetates with specific alkenols to generate cyclopentanes with four new stereogenic centers, achieving very high levels of stereoselectivity (99% ee, >97:3 dr). nih.gov These advanced methods provide access to complex, stereodefined cyclopentane building blocks.

Stereochemical Investigations of 1,2 Disubstituted Cyclopentanes

Fundamental Principles of Stereoisomerism in Cycloalkanes

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org In cycloalkanes, the cyclic structure imposes constraints on the spatial arrangement of substituents, leading to distinct forms of stereoisomerism.

Cis-Trans Isomerism and Diastereomeric Relationships

A prominent form of stereoisomerism in disubstituted cycloalkanes is cis-trans isomerism, a type of diastereomerism. numberanalytics.com This occurs when two substituents are attached to different carbon atoms in the ring.

Cis Isomers: In the cis isomer, the two substituents are located on the same face of the cyclopentane (B165970) ring. libretexts.orglibretexts.org For "Cyclopentane, 1-butyl-2-propyl-", this would mean both the butyl and propyl groups point either above or below the approximate plane of the ring.

Trans Isomers: In the trans isomer, the two substituents are on opposite faces of the ring. libretexts.orglibretexts.org In the case of "Cyclopentane, 1-butyl-2-propyl-", one group would be oriented above the ring's plane, and the other below.

These cis and trans isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. numberanalytics.com They possess different physical properties, such as boiling points, melting points, and solubility, and can exhibit different chemical reactivity.

For example, in cis-1,2-dibromocyclopentane, both bromine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orgnist.gov This distinction is crucial as it affects their chemical behavior and physical characteristics.

Enantiomeric Forms and Chiral Purity in Substituted Cyclopentanes

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. numberanalytics.com A molecule is chiral, and can exist as a pair of enantiomers, if it does not have a plane of symmetry. In the context of 1,2-disubstituted cyclopentanes, the presence of two different substituents on two different carbons can create chiral centers.

For "Cyclopentane, 1-butyl-2-propyl-", both the cis and trans isomers are chiral, as they lack an internal plane of symmetry. This means that both cis-1-butyl-2-propylcyclopentane and trans-1-butyl-2-propylcyclopentane exist as pairs of enantiomers.

The chiral purity, or enantiomeric excess, of a sample is a measure of the amount of one enantiomer present in a mixture compared to the other. In many biological and pharmaceutical applications, only one enantiomer of a chiral molecule is active, making the synthesis of enantiomerically pure compounds a significant goal. nih.gov The differentiation and separation of these enantiomers often require specialized techniques. researchgate.net

Conformational Analysis of Substituted Cyclopentanes

Unlike the planar representations often used in two-dimensional drawings, cyclopentane and its derivatives are not flat. lumenlearning.com The ring puckers to relieve torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation. pressbooks.pub

Ring Flexibility and Puckering Conformations

Cyclopentane exists in dynamic equilibrium between two primary puckered conformations: the "envelope" and the "half-chair" (or twist) conformation. ic.ac.ukresearchgate.net

Envelope Conformation: In this conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an open envelope. lumenlearning.com

Half-Chair Conformation: In the half-chair form, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. acs.org

The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation. researchgate.net This flexibility is a key characteristic of the cyclopentane ring system.

Influence of Alkyl Substituents (Butyl, Propyl) on Conformational Preferences

The presence of substituents, such as butyl and propyl groups, on the cyclopentane ring influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain.

In a 1,2-disubstituted cyclopentane like "Cyclopentane, 1-butyl-2-propyl-", the bulky alkyl groups will tend to adopt positions that reduce their interactions with each other and with the ring's hydrogen atoms. In the envelope conformation, a substituent can be in an axial or equatorial-like position relative to the flap of the envelope. The most stable conformation will be the one that minimizes unfavorable steric interactions. For trans-1,2-disubstituted cyclopentanes, a conformation where both large groups are in pseudo-equatorial positions is generally more stable. libretexts.org

Stereochemical Characterization Techniques

Several analytical techniques are employed to determine the stereochemistry of substituted cyclopentanes. These methods provide detailed information about the three-dimensional structure and conformational dynamics of the molecules.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity of atoms and the spatial relationships between them. Coupling constants can help determine the dihedral angles between adjacent protons, which in turn helps to elucidate the preferred conformation of the ring. numberanalytics.com |

| Infrared (IR) Spectroscopy | Can be used to distinguish between different conformers of a molecule. acs.org The vibrational frequencies of certain bonds can be sensitive to the conformational state of the ring. |

| X-ray Crystallography | Provides a definitive three-dimensional structure of a molecule in the solid state. This can reveal the precise bond lengths, bond angles, and the conformation of the cyclopentane ring. ic.ac.uk |

| Computational Methods (Molecular Mechanics) | Used to model the behavior of molecules and predict their most stable conformations and the energy differences between them. numberanalytics.com |

| Chiral Chromatography | Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers and determine the chiral purity of a sample. researchgate.net |

These techniques, often used in combination, provide a comprehensive picture of the stereochemical landscape of substituted cyclopentanes like "Cyclopentane, 1-butyl-2-propyl-".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary tool for determining the stereochemistry of organic molecules in solution. wordpress.com For 1,2-disubstituted cyclopentanes, specific NMR techniques can differentiate between diastereomers and, with the aid of chiral auxiliaries, between enantiomers.

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbon atoms is dependent on the dihedral angle (θ) between them. This relationship, described by the Karplus equation, is fundamental in determining the relative stereochemistry of cyclic systems. miamioh.edu In 1,2-disubstituted cyclopentanes, the cyclopentane ring is not planar and exists in dynamic equilibrium between envelope and half-chair conformations. rsc.org The dihedral angles between the protons at C-1 and C-2 differ significantly between the cis and trans isomers, leading to distinct and predictable differences in their ³JHH coupling constants. miamioh.edujeol.com

For a trans -1,2-disubstituted cyclopentane, the relationship between the C1-H and C2-H protons can be either pseudo-diaxial or pseudo-diequatorial. A pseudo-diaxial arrangement results in a large dihedral angle (approaching 180°), which corresponds to a large coupling constant (typically 8-15 Hz). jeol.com Conversely, a pseudo-diequatorial arrangement has a smaller dihedral angle (around 60°), resulting in a smaller coupling constant (typically 2-5 Hz).

For a cis -1,2-disubstituted cyclopentane, the C1-H and C2-H protons have a pseudo-axial/pseudo-equatorial relationship, resulting in a dihedral angle of approximately 0° or 120°, which generally leads to intermediate coupling constants (typically 6-10 Hz). libretexts.org By analyzing the coupling patterns of the methine protons on the substituted carbons, the relative cis or trans configuration can be assigned.

Table 1: Representative Proton NMR Coupling Constants for Stereoisomers of Cyclopentane, 1-butyl-2-propyl-

| Stereoisomer | Protons Analyzed | Typical Dihedral Angle (θ) | Expected ³J Coupling Constant (Hz) |

| cis-1-butyl-2-propylcyclopentane | H-1 / H-2 | ~0° and ~120° (averaged) | 6 - 10 |

| trans-1-butyl-2-propylcyclopentane | H-1 / H-2 | ~180° (pseudo-diaxial) | 8 - 15 |

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR spectroscopy where the saturation of one nuclear spin population by an RF field results in a change in the signal intensity of other spins that are spatially close (typically within 5 Å). ucl.ac.ukwikipedia.org This through-space correlation is independent of through-bond connectivity, making it an invaluable tool for determining stereochemistry. wordpress.comucl.ac.uk Two-dimensional NOE spectroscopy (NOESY) is commonly used for this purpose. youtube.com

In the context of 1-butyl-2-propylcyclopentane, a NOESY experiment can unambiguously distinguish between the cis and trans isomers.

For the cis isomer, the butyl and propyl substituents are on the same face of the cyclopentane ring. Therefore, a NOESY experiment would show cross-peaks between the protons of the butyl group and the protons of the propyl group, indicating their spatial proximity.

For the trans isomer, the substituents are on opposite faces of the ring. Consequently, no NOE cross-peaks would be observed between the protons of the two alkyl groups. Instead, NOEs would be seen between the substituent protons and the adjacent ring protons on the same face.

Table 2: Expected Key NOESY Correlations for Stereoisomers of Cyclopentane, 1-butyl-2-propyl-

| Stereoisomer | Irradiated Protons | Expected NOE Enhancement |

| cis-1-butyl-2-propylcyclopentane | Protons on C1 of butyl group | Protons on C1 of propyl group, Ring protons on same face |

| trans-1-butyl-2-propylcyclopentane | Protons on C1 of butyl group | Ring protons on same face (NO enhancement to propyl group) |

While techniques like coupling constant analysis and NOE can determine relative stereochemistry (cis vs. trans), they cannot differentiate between enantiomers. To resolve enantiomers by NMR, a chiral environment must be introduced to break the magnetic equivalence of the corresponding protons in the two enantiomers. This is often achieved using Chiral Solvating Agents (CSAs). digitellinc.comnih.gov

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. digitellinc.comunipi.it These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. The process involves simply adding the CSA to the NMR sample of the racemic mixture. nih.govnih.gov The enantiodiscrimination relies on weak interactions such as hydrogen bonding or π–π stacking between the CSA and the analyte. nih.gov For a non-polar alkane like 1-butyl-2-propylcyclopentane, CSAs with hydrophobic pockets, such as derivatized cyclodextrins, might be employed. nih.gov The interaction would lead to separate signals for the protons of the (1R, 2R) and (1S, 2S) enantiomers (for the trans pair) or the (1R, 2S) and (1S, 2R) enantiomers (for the cis pair).

X-ray Crystallographic Analysis for Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles, yielding an unambiguous structural assignment. rsc.orgnih.gov

For a molecule like 1-butyl-2-propylcyclopentane, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray analysis is challenging. The technique is more commonly applied to solid compounds or by preparing a crystalline derivative of the molecule of interest. For example, if the cyclopentane were part of a more complex natural product or if a derivative containing a heavy atom was synthesized, X-ray crystallography could provide the absolute configuration of all stereocenters. nih.gov This method provides the ultimate proof of stereochemistry, against which spectroscopic methods are often calibrated.

Advanced Spectroscopic Characterization for Structural Elucidation of Substituted Cyclopentanes

Detailed NMR Spectroscopic Studies for Conformational and Configurational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex stereochemistry of substituted cyclopentanes. The cyclopentane (B165970) ring is not planar but exists in dynamic, puckered conformations known as the 'envelope' and 'half-chair' forms to alleviate torsional strain. libretexts.orgscribd.comlumenlearning.com The presence of substituents, such as the butyl and propyl groups in 1-butyl-2-propyl-cyclopentane, influences the energetic preference for certain conformations and defines the relative orientation of these alkyl chains (cis or trans).

In principle, ¹H and ¹³C NMR spectra would provide detailed insights into the structure of 1-butyl-2-propyl-cyclopentane. The chemical shifts of the ring protons and carbons are highly sensitive to their local electronic environment and spatial orientation. For instance, protons on the same side of the ring as the substituents (cis) will experience different magnetic shielding compared to those on the opposite side (trans).

The cyclopentane molecule itself exhibits dynamic behavior, with bond oscillations averaging the chemical environments of the hydrogen and carbon atoms, leading to single peaks in their respective NMR spectra. docbrown.infodocbrown.info However, in a substituted cyclopentane like 1-butyl-2-propyl-cyclopentane, the various protons and carbons would have distinct chemical environments, leading to a more complex spectrum.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Substituted Cyclopentanes

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | CH₃ (primary) | 0.8 - 1.0 |

| CH₂ (in alkyl chain) | 1.2 - 1.5 | |

| CH (on cyclopentane ring) | 1.5 - 2.0 | |

| ¹³C | CH₃ (primary) | 10 - 15 |

| CH₂ (in alkyl chain) | 20 - 35 | |

| CH (on cyclopentane ring) | 30 - 45 |

Note: These are general ranges and the exact shifts for 1-butyl-2-propyl-cyclopentane would depend on the specific isomer and its conformational preferences.

Mass Spectrometry in Reaction Mechanism Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For a saturated hydrocarbon like 1-butyl-2-propyl-cyclopentane (C₁₂H₂₄), with a molecular weight of 168.32 g/mol , the molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 168. epa.gov

In the context of reaction mechanism investigations, MS can be used to identify intermediates and products, providing crucial evidence for proposed pathways. For instance, in the functionalization of alkanes, real-time mass spectrometry analysis can reveal the step-by-step formation of products. acs.org

The fragmentation of cycloalkanes in a mass spectrometer is a well-understood process. The molecular ion of a cycloalkane is typically more abundant than that of its acyclic alkane counterpart. ic.ac.uk Fragmentation often involves the initial cleavage of a C-C bond within the ring, followed by subsequent rearrangements and further fragmentation. For 1-butyl-2-propyl-cyclopentane, key fragmentation pathways would involve the loss of the butyl or propyl side chains. Cleavage at the branching points on the cyclopentane ring is particularly favored due to the formation of more stable secondary carbocations. ic.ac.ukscribd.com

Table 2: Plausible Mass Spectrometry Fragments for 1-butyl-2-propyl-cyclopentane

| m/z | Identity of Fragment | Plausible Origin |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion |

| 125 | [C₉H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |

| 111 | [C₈H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Cleavage of the cyclopentane ring and loss of a hexyl radical |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The relative abundance of these fragments would provide clues about the stability of the resulting ions and the structure of the parent molecule.

Infrared Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds. While 1-butyl-2-propyl-cyclopentane lacks traditional functional groups like hydroxyl or carbonyl, its IR spectrum would still be characteristic and useful for identification.

The IR spectrum of a cycloalkane is very similar to that of an acyclic alkane, dominated by C-H stretching and bending vibrations. quimicaorganica.org The C-H stretching absorptions for the CH₂, and CH₃ groups in the butyl and propyl chains, as well as the CH and CH₂ groups of the cyclopentane ring, would appear in the region of 2850-3000 cm⁻¹. libretexts.org The presence of the cyclopentane ring can sometimes be inferred from the absence of a distinct methyl symmetric bending band around 1375 cm⁻¹, which is characteristic of alkanes with terminal methyl groups, although the butyl and propyl substituents will show this absorption. quimicaorganica.org

The region between 1250 cm⁻¹ and 675 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole. libretexts.org This region would be particularly useful for distinguishing between different isomers of 1-butyl-2-propyl-cyclopentane. While a vapor phase IR spectrum for this compound is noted to be available in the PubChem database, specific absorption bands are not detailed. nih.gov

Table 3: Expected Infrared Absorption Bands for 1-butyl-2-propyl-cyclopentane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | CH, CH₂, CH₃ |

| 1450 - 1470 | C-H Bend (scissoring) | CH₂ |

| ~1380 | C-H Bend (symmetric) | CH₃ |

Note: The exact position and intensity of these bands can be influenced by the specific conformation of the molecule and the presence of ring strain.

Reaction Pathways and Mechanistic Insights in Substituted Cyclopentane Chemistry

Cyclization and Annulation Reaction Mechanisms

The synthesis of the 1-butyl-2-propylcyclopentane scaffold can be achieved through various cyclization and annulation strategies. These reactions are fundamental in constructing the five-membered ring and installing the desired substituents.

Intramolecular Cyclizations: Many synthetic routes to cyclopentane (B165970) derivatives rely on intramolecular reactions. baranlab.org For instance, methods involving the cyclization of dicarbonyl compounds or the use of Grignard reagents with appropriate precursors can lead to the formation of spirocyclopentanes. baranlab.org The efficiency of these cyclizations can be significantly influenced by the presence of quaternary carbons, which entropically favor ring formation. baranlab.org

Annulation Reactions: Annulation processes provide a powerful means to construct cyclopentane rings. nih.gov While Pauson-Khand type reactions are effective for sparsely substituted alkenes, alternative methods are required for densely substituted systems. baranlab.orgnih.gov Allylsilane-initiated annulations offer a pathway to cyclopentane derivatives. acs.org Furthermore, some annulation procedures are specifically tested on molecular chains that have a quaternary carbon, though reaction rates may be lower if this is replaced by a methylene (B1212753) unit. baranlab.org

Donor-Acceptor Cyclopropanes: In recent years, the use of donor-acceptor cyclopropanes has emerged as a significant method for cyclization and annulation reactions. rsc.org These strained three-membered rings can undergo ring-opening followed by cyclization to form five-membered rings. rsc.orgresearchgate.net Lewis acids can promote the generation of functionalized enolates from epoxides, which can then react with donor-acceptor cyclopropanes to yield substituted cyclopentane derivatives. researchgate.net

| Reaction Type | Key Features | Relevant Precursors |

|---|---|---|

| Intramolecular Aldol (B89426) Condensation | Formation of a C-C bond within a single molecule. | Dicarbonyl compounds |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. Best for sparsely substituted alkenes. nih.gov | Alkenes, alkynes, CO |

| Allylsilane Annulation | Lewis acid-mediated cyclization involving an allylsilane. acs.org | α,β-Unsaturated ketones/aldehydes, allylsilanes |

| Donor-Acceptor Cyclopropane (B1198618) Annulation | Ring-opening of a cyclopropane followed by annulation. rsc.org | Donor-acceptor cyclopropanes, various electrophiles/nucleophiles |

Ring-Opening and Rearrangement Processes

The cyclopentane ring, while generally stable, can participate in ring-opening and rearrangement reactions, particularly when functionalized with reactive groups like epoxides or in the presence of radical species.

Epoxides derived from substituted cyclopentanes are valuable synthetic intermediates, and their ring-opening reactions are crucial for introducing new functional groups. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions.

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orglibretexts.org The nucleophile then attacks the more substituted carbon atom in a process that has characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.org This leads to the formation of a trans-1,2-diol. libretexts.org

Base-Catalyzed Opening: In the presence of a strong base, the nucleophile attacks the less sterically hindered carbon of the epoxide ring via an S(_N)2 mechanism. libretexts.orglibretexts.org This also results in a trans product. The inherent ring strain of the epoxide facilitates this reaction, which would not occur with larger cyclic ethers under similar conditions. libretexts.orglibretexts.org

Influence of Substituents: The regioselectivity of epoxide ring-opening can be influenced by substituents on the cyclopentane ring. arkat-usa.org For instance, the inductive effect of an amino group at the C3 position can direct the nucleophilic attack to the C1 carbon. arkat-usa.org The use of Lewis acids can also alter the regioselectivity of the reaction. arkat-usa.org

Organic peroxides can undergo a variety of rearrangements, which are key steps in many important oxidative processes. beilstein-journals.org While specific studies on 1-butyl-2-propylcyclopentane were not found, the principles of peroxide chemistry can be applied. Reactions like the Baeyer-Villiger oxidation, which converts ketones to esters or lactones via a Criegee intermediate, are fundamental in synthetic organic chemistry. beilstein-journals.org The Hock process, involving the rearrangement of cumene (B47948) hydroperoxide to produce phenol (B47542) and acetone, is another example of the industrial importance of peroxide rearrangements. beilstein-journals.org

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring-expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This transformation can proceed through either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic mechanism, with the operative pathway being highly substrate-dependent. wikipedia.org

Thermal and Catalytic Conditions: While these rearrangements often require high temperatures, the use of transition metal catalysts, such as those based on Ni(0), can facilitate the reaction under milder conditions. nih.govorganicreactions.org Lewis acids can also be employed to mediate the rearrangement. digitellinc.com

Substituent Effects: The presence of certain substituents can significantly affect the reaction rate. For example, a dithiane group can lower the required reaction temperature. wikipedia.org Alkyl and aryl substitutions also influence the ease of rearrangement, with phenyl-substituted vinylcyclopropanes generally rearranging more readily than their alkyl-substituted counterparts. nih.gov

C-H Activation and Selective Functionalization Pathways

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to modifying molecules. nih.gov

Challenges in Saturated Systems: C-H activation in saturated carbocycles like cyclopentane is particularly challenging due to the lower reactivity of sp³ C-H bonds compared to their sp² counterparts in unsaturated systems. scripps.edu

Directed C-H Activation: A common strategy to achieve selectivity is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. youtube.com However, functionalizing C-H bonds that are distant from the directing group, a scenario often described as "crossing the river," has been a significant hurdle. scripps.edu Recent advances have shown that specially designed ligands can enable palladium catalysts to activate C-H bonds across a saturated ring. scripps.edu

Mechanisms of C-H Activation: Several mechanisms can be involved in C-H activation, including oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation. youtube.comyoutube.com The specific mechanism is dependent on the metal catalyst and the substrate. youtube.com

Hydrogen Abstraction and Decomposition Chemistry of Cyclopentyl Radicals

Hydrogen abstraction from cyclopentane and its derivatives is a key initial step in their combustion and atmospheric decomposition. rsc.orgresearchgate.net This process generates a cyclopentyl radical, which can then undergo further reactions.

Catalytic Hydrotreating and Deoxygenation Reaction Networks for Cycloalkane Formation

The production of saturated cyclic hydrocarbons, such as 1-butyl-2-propylcyclopentane, from biomass-derived feedstocks is a key area of research in the pursuit of sustainable fuels and chemicals. The primary route for this transformation involves the catalytic hydrodeoxygenation (HDO) of oxygenated precursors, which are typically derived from the dehydration of carbohydrates. Furfural (B47365), a platform chemical obtained from the dehydration of C5 sugars found in hemicellulose, serves as a common starting material for the synthesis of various furanic compounds that can be further upgraded to valuable cycloalkanes. nih.govnih.gov

The synthesis of a C12 cycloalkane like 1-butyl-2-propylcyclopentane from biomass precursors necessitates carbon-carbon bond formation to build the required carbon skeleton, followed by comprehensive deoxygenation and saturation. A plausible and frequently studied pathway involves the aldol condensation of furfural with a suitable ketone, followed by a multi-step hydrodeoxygenation process.

A proposed reaction network for the formation of 1-butyl-2-propylcyclopentane begins with the base-catalyzed aldol condensation of furfural with 4-heptanone. This reaction forms a C12 unsaturated furanic ketone. This intermediate then undergoes catalytic hydrotreating, a process that involves several key transformations over a bifunctional catalyst, typically comprising a metal function for hydrogenation and an acidic function for dehydration and rearrangement reactions.

Hydrogenation of Carbon-Carbon Double Bonds: The initial step in the hydrotreating process is the saturation of the exocyclic C=C double bond from the aldol condensation and the C=C bonds within the furan (B31954) ring.

Hydrogenation of the Carbonyl Group: The ketone group is hydrogenated to a secondary alcohol.

Piancatelli Rearrangement: A crucial step in the formation of the cyclopentane ring from a furanic precursor is the acid-catalyzed Piancatelli rearrangement. nih.gov This reaction transforms the furan ring into a substituted cyclopentenone derivative. In this case, the hydrogenated furan ring of an intermediate alcohol undergoes a rearrangement in the presence of acid sites on the catalyst support, leading to the formation of a substituted hydroxycyclopentenone. nih.gov

Hydrodeoxygenation and Saturation: The final stage involves the complete removal of all oxygen atoms through a combination of dehydration and hydrogenolysis reactions, followed by the hydrogenation of any remaining unsaturation in the cyclopentane ring to yield the final product, 1-butyl-2-propylcyclopentane.

The selectivity towards the desired cycloalkane over other potential products, such as linear alkanes or other cyclic isomers, is highly dependent on the catalyst and reaction conditions. Bifunctional catalysts, such as platinum or palladium supported on acidic materials like zeolites or metal oxides, are often employed to facilitate the necessary sequence of hydrogenation, dehydration, and rearrangement reactions. rsc.org

The following table summarizes research findings for the hydrodeoxygenation of furfural-ketone condensation products, which are analogous to the proposed precursor for 1-butyl-2-propylcyclopentane. These studies highlight the influence of catalyst type and reaction conditions on the conversion of furanic precursors and the distribution of deoxygenated products.

| Catalyst | Precursor | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pt/Al₂O₃ | Furfural-acetone adducts (C₈-C₁₉) | 200 | 50 | 8 | High conversion of reactants, particularly hydrogenation of aliphatic C=C bonds. Limited hydrogenation of furanic and ketonic groups. | rsc.org |

| Pt/Beta | Furfural-acetone adducts (C₈-C₁₉) | 200 | 50 | 8 | Improved hydrogenation of furanic and ketonic groups due to higher catalyst acidity, promoting dehydration and ring-opening. | rsc.org |

| Ru-523/C | HAH (HMF-acetone adduct) | 40-120 | - | - | Selectively produces the fully hydrogenated product FHAH-OH. | nih.gov |

| Ni₂P/HZSM-5 | Furfural | 400 | 30 | - | High pressure promoted C-C hydrogenolysis. High temperatures favored gas formation. | |

| Co-Ni/TiO₂ | Furfural | 150 | 40 | 4 | High selectivity towards cyclopentanone (B42830) (53.3%) with almost complete furfural conversion. |

Mechanistically, the hydrodeoxygenation process on a bifunctional catalyst surface involves a complex interplay between the metal and acid sites. The metal sites, such as Pt, Pd, or Ni, are primarily responsible for the hydrogenation of unsaturated bonds (C=C and C=O) and for C-O bond cleavage via hydrogenolysis. The acid sites on the support (e.g., Al₂O₃, zeolites) catalyze dehydration reactions, removing hydroxyl groups as water, and facilitate skeletal rearrangements like the Piancatelli reaction. rsc.org

The reaction pathway can diverge depending on the catalyst properties and reaction conditions. For instance, strong acid sites can promote ring-opening reactions, leading to the formation of linear alkanes instead of the desired cycloalkanes. Conversely, a catalyst with a well-balanced metal-acid functionality is crucial for steering the reaction towards the selective formation of substituted cyclopentanes. The choice of metal also plays a significant role; for example, palladium has been noted to catalyze a wider range of chemistries, including ring-opening, compared to platinum under certain conditions. acs.org The pressure of hydrogen is another critical parameter, with higher pressures generally favoring hydrogenation and hydrogenolysis reactions.

Selected Academic Research Applications and Contexts for Substituted Cyclopentanes

Cyclopentane (B165970) Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

The stereochemically rich framework of substituted cyclopentanes, such as the potential cis and trans isomers of 1-butyl-2-propyl-cyclopentane, makes them valuable chiral building blocks in the asymmetric synthesis of complex organic molecules. The cyclopentane ring is a common motif in a wide array of bioactive natural products and pharmaceuticals. The ability to control the stereochemistry of multiple substituents on this five-membered ring is a critical challenge and a significant area of research in synthetic organic chemistry.

The synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes has been demonstrated as key components for Substance P antagonists nih.gov. Methodologies for preparing 2,3-disubstituted cyclopentenones as key achiral building blocks have been developed, which are then subjected to catalytic reduction to yield chiral intermediates with high enantiomeric excess nih.gov. Furthermore, the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes has been achieved through strategies involving Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation, yielding products with up to 88% enantiomeric excess organic-chemistry.org. These synthetic strategies highlight the potential for creating stereochemically defined versions of 1-butyl-2-propyl-cyclopentane, which could then be incorporated into larger, more complex molecular architectures. A versatile 1,2,3-trisubstituted cyclopentane synthetic building block has been developed, with key steps including a Lewis acid-mediated cyclobutane ring opening, a diastereoselective chlorination, and a Favorskii rearrangement bohrium.com.

Fundamental Studies in Cycloalkane Combustion and Fuel Chemistry Research

Substituted cyclopentanes are relevant components of real-world fuels and serve as important model compounds in fundamental combustion research. The combustion characteristics of cycloalkanes are of particular interest due to their presence in conventional and alternative fuels, including those derived from biomass. Cyclopentane and its alkylated derivatives are often included in surrogate fuel mixtures to represent the naphthenic fraction of gasoline and jet fuel researchgate.netresearchgate.net.

Studies on the autoignition of cyclopentane and its blends have shown that its low-temperature reactivity is controlled by the branching ratio between the concerted elimination of HO2 and the formation of Q̇OOH radicals researchgate.net. The addition of alkyl substituents to the cyclopentane ring can influence its combustion properties, such as ignition delay times. Research on cyclopentane has indicated that it possesses a high octane sensitivity, which is a desirable characteristic for modern internal combustion engines sae.org. The investigation of cyclopentane's combustion characteristics has led to the development of detailed kinetic models to predict its behavior under various conditions sae.org. While specific combustion data for 1-butyl-2-propyl-cyclopentane is not available, its behavior can be inferred from the general trends observed for other alkyl-substituted cyclopentanes. The cycloalkane functionality has been shown to accelerate global reactivity at intermediate temperatures (800-900 K) acs.org.

Development of Chiral Catalysts and Recognition Agents

The rigid and well-defined three-dimensional structure of the cyclopentane scaffold makes it an attractive platform for the design of chiral ligands and catalysts for asymmetric synthesis. The placement of functional groups on the cyclopentane ring can create a specific chiral environment that can effectively control the stereochemical outcome of a chemical reaction. Chiral cyclopentadienyl ligands, for instance, are a significant class of ligands in asymmetric catalysis, used in a broad range of metal-catalyzed transformations nih.gov.

While 1-butyl-2-propyl-cyclopentane itself is a saturated hydrocarbon and not directly a ligand, it represents a core structure that can be functionalized to create novel chiral ligands. For example, the introduction of coordinating groups onto the butyl and propyl chains or the cyclopentane ring could lead to new bidentate or polydentate ligands. The development of such ligands is crucial for advancing stereoselective metal-catalyzed reactions nih.gov. The synthesis of chiral cyclopropanes, for example, has been achieved with high stereoselectivity using chiral rhodium catalysts organic-chemistry.org. The principles behind the design of these catalysts could be applied to cyclopentane-based systems.

Interfacial Phenomena and Adsorption Studies in Materials Science

Multiply alkylated cyclopentanes (MACs) are a class of synthetic hydrocarbon fluids that have garnered significant interest as high-performance lubricants, particularly for space applications researchgate.netnasa.govresearchgate.net. These molecules exhibit excellent thermal stability, low volatility, and favorable tribological properties. The structure of 1-butyl-2-propyl-cyclopentane is analogous to the building blocks of these advanced lubricants.

The effectiveness of MACs is attributed to their molecular structure, which influences their behavior at interfaces. The bulky alkyl groups and the cyclopentane ring contribute to the formation of a stable lubricating film that can withstand extreme conditions. Research on MACs has explored their chemical degradation, friction and wear properties, and the effect of additives researchgate.netresearchgate.net. Studies have shown that MACs can form a boundary lubricating film on steel surfaces through physical adsorption, which reduces friction and wear researchgate.net. The thermal stability and degradation mechanisms of MACs have been investigated, revealing their superiority over other lubricants like perfluoropolyethers under certain conditions.

Chemical and Physical Data

Below is a table summarizing some of the known and computed properties of Cyclopentane, 1-butyl-2-propyl-.

| Property | Value | Source |

| Molecular Formula | C12H24 | PubChem nih.gov |

| Molecular Weight | 168.32 g/mol | PubChem nih.gov |

| CAS Number | 62199-50-2 | PubChem nih.gov |

| Boiling Point | 215.4 °C at 760 mmHg | Guidechem guidechem.com |

| Density | 0.788 g/cm³ | Guidechem guidechem.com |

| Flash Point | 75.4 °C | Guidechem guidechem.com |

| Refractive Index | 1.434 | Guidechem guidechem.com |

| XLogP3-AA | 5.9 | PubChem nih.gov |

Spectroscopic Data

Detailed experimental spectroscopic data for Cyclopentane, 1-butyl-2-propyl- is not widely available in the literature. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, diastereotopic methylene (B1212753) and methine protons on the cyclopentane ring and the alkyl chains. The signals for the ring protons would likely appear in the range of 1.0-2.0 ppm. The methyl protons of the butyl and propyl groups would appear as triplets at higher field (around 0.9 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms, assuming a lack of symmetry. The chemical shifts would be in the aliphatic region, with the ring carbons appearing at slightly lower field than the chain carbons.

Mass Spectrometry: The mass spectrum of Cyclopentane, 1-butyl-2-propyl- is available and shows a molecular ion peak (M+) at m/z 168. The fragmentation pattern would be characteristic of alkyl-substituted cycloalkanes, with losses of alkyl fragments being prominent.

Future Research Directions

Development of More Efficient and Sustainable Stereoselective Synthetic Methodologies

The controlled three-dimensional arrangement of the butyl and propyl groups in Cyclopentane (B165970), 1-butyl-2-propyl- presents a significant synthetic challenge. Future research will undoubtedly focus on creating these stereoisomers with high precision, efficiency, and environmental responsibility.

Current synthetic strategies often provide a mixture of cis and trans isomers, necessitating difficult and costly purification processes. The future lies in the development of novel catalytic systems that can dictate the stereochemical outcome from the outset. This includes the design of sophisticated organocatalysts, transition-metal complexes with chiral ligands, and biocatalytic approaches that can orchestrate the formation of a single desired stereoisomer.

A key area of development will be the advancement of asymmetric cycloaddition reactions. catalysis.blog For instance, [3+2] cycloadditions using chiral catalysts could offer a direct route to enantiomerically pure 1,2-disubstituted cyclopentanes. catalysis.blog Furthermore, the evolution of sustainable synthetic methods is paramount. This involves the use of earth-abundant metal catalysts, reactions that proceed at ambient temperature and pressure, and the utilization of renewable starting materials. The goal is to move beyond traditional, often harsh, synthetic methods to more elegant and green alternatives that minimize waste and energy consumption.

Advanced Multiscale Computational Modeling for Complex Cyclopentane Systems

The conformational flexibility of the cyclopentane ring, which exists in non-planar "envelope" and "half-chair" puckered conformations, is further complicated by the presence of the butyl and propyl substituents. bohrium.com Advanced computational modeling offers a powerful lens through which to understand the intricate interplay of forces that govern the molecule's structure, stability, and reactivity.

Future research will leverage multiscale modeling techniques, combining the accuracy of quantum mechanics (QM) for the reactive core with the efficiency of molecular mechanics (MM) for the larger alkyl chains. This QM/MM approach will enable the accurate prediction of the preferred conformations of both cis- and trans-1-butyl-2-propylcyclopentane, including the orientation of the alkyl groups (axial vs. equatorial-like positions) and their influence on the ring pucker.

Density Functional Theory (DFT) calculations will be crucial in determining the relative energies of different stereoisomers and transition states for their interconversion. researchgate.net Molecular dynamics (MD) simulations will provide insights into the dynamic behavior of the molecule over time, revealing how it explores its conformational landscape. youtube.com These computational studies will not only predict the most stable structures but also provide a deeper understanding of the stereoelectronic effects that influence the molecule's properties and how it might interact with other molecules or catalysts. This predictive power will be invaluable in designing new synthetic strategies and functionalization reactions.

Exploration of Novel Reactivity Modes and Selective Functionalizations of Cyclopentane Rings

Beyond its initial synthesis, the selective functionalization of the cyclopentane ring and its alkyl substituents in Cyclopentane, 1-butyl-2-propyl- presents a frontier of chemical innovation. The inert nature of C(sp³)–H bonds makes their selective activation a significant challenge, yet a highly desirable goal for creating more complex and valuable molecules. researchgate.net

A major future research direction will be the development of catalysts for site-selective C–H functionalization. semanticscholar.orgumich.edu This would involve creating catalysts that can differentiate between the various C–H bonds on the cyclopentane ring and the butyl and propyl chains. For example, a catalyst could be designed to selectively oxidize a specific methylene (B1212753) group on the cyclopentane ring or at the end of one of the alkyl chains. The use of directing groups, which temporarily bind to the catalyst and position it over a specific C–H bond, will continue to be a powerful strategy. semanticscholar.org

Furthermore, researchers will explore novel reactivity modes beyond simple C–H activation. This could include the development of methods for ring-opening and ring-expansion reactions, allowing the cyclopentane core to be transformed into other cyclic or acyclic structures. The application of photoredox catalysis and electrochemistry is also expected to unlock new, milder, and more selective functionalization pathways. nih.gov These advancements will enable the conversion of simple dialkyl cyclopentanes into a diverse array of complex molecules with potential applications in materials science and medicinal chemistry.

Integration of Data Science and Machine Learning for Predictive Design in Cyclopentane Chemistry

The fields of data science and machine learning are poised to revolutionize how chemists approach the synthesis and design of molecules like Cyclopentane, 1-butyl-2-propyl-. nih.govrsc.org By analyzing vast datasets of chemical reactions and molecular properties, artificial intelligence (AI) can identify patterns and make predictions that are beyond human intuition.

In the future, machine learning models will be instrumental in predicting the outcomes of synthetic reactions, including yield and stereoselectivity, for the synthesis of substituted cyclopentanes. bohrium.com This will allow chemists to identify the optimal reaction conditions without the need for extensive trial-and-error experimentation. AI will also accelerate the discovery of new catalysts for both the synthesis and functionalization of cyclopentane derivatives by predicting which catalyst structures are most likely to be effective. catalysis.blogacs.org

Moreover, data-driven approaches will be used for the de novo design of cyclopentane-based molecules with specific desired properties. By learning the relationship between molecular structure and function, algorithms can propose novel cyclopentane derivatives with, for example, ideal properties for use as solvents or as building blocks for new materials. ibm.com This integration of "big data" and chemical research will undoubtedly accelerate the pace of discovery and innovation in cyclopentane chemistry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.